

# An In-depth Technical Guide to the Spectroscopic Data of Hosenkoside C

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hosenkoside C*

Cat. No.: *B10830551*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, authenticated  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Hosenkoside C** is not currently available in the public domain. The data presented in this guide is representative of baccharane glycosides, a class of compounds to which **Hosenkoside C** belongs, and is intended to provide an illustrative reference for researchers.

**Hosenkoside C** is a baccharane glycoside isolated from the seeds of *Impatiens balsamina*. Like other members of the hosenkoside family, its structure consists of a triterpenoid aglycone, Hosenkol C, linked to sugar moieties. The elucidation of its precise structure and the characterization of its biological activity rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an overview of the expected spectroscopic data for **Hosenkoside C**, detailed experimental protocols for its analysis, and a visualization of potential signaling pathways it may modulate.

## Data Presentation

The quantitative data for **Hosenkoside C** and its aglycone, Hosenkol C, are summarized in the following tables. The NMR data is based on characteristic values for baccharane glycosides, given the absence of specific data for **Hosenkoside C**.

Table 1: Representative  $^{13}\text{C}$  NMR Spectroscopic Data for the Aglycone (Hosenkol C) Moiety

Carbon No.	Representative Chemical Shift ( $\delta$ ) ppm	Carbon Type
1	38.5 - 39.5	CH <sub>2</sub>
2	26.0 - 27.0	CH <sub>2</sub>
3	88.0 - 90.0	CH
4	39.0 - 40.0	C
5	55.0 - 56.0	CH
6	18.0 - 19.0	CH <sub>2</sub>
7	33.0 - 34.0	CH <sub>2</sub>
8	40.0 - 41.0	C
9	50.0 - 51.0	CH
10	36.0 - 37.0	C
11	23.0 - 24.0	CH <sub>2</sub>
12	125.0 - 126.0	CH
13	138.0 - 139.0	C
14	42.0 - 43.0	C
15	28.0 - 29.0	CH <sub>2</sub>
16	27.0 - 28.0	CH <sub>2</sub>
17	47.0 - 48.0	C
18	16.0 - 17.0	CH <sub>3</sub>
19	16.0 - 17.0	CH <sub>3</sub>
20	36.0 - 37.0	C
21	29.0 - 30.0	CH <sub>3</sub>
22	37.0 - 38.0	CH <sub>2</sub>
23	28.0 - 29.0	CH <sub>3</sub>

24	16.0 - 17.0	CH <sub>3</sub>
25	16.0 - 17.0	CH <sub>3</sub>
26	17.0 - 18.0	CH <sub>3</sub>
27	26.0 - 27.0	CH <sub>3</sub>
28	175.0 - 177.0	C=O
29	33.0 - 34.0	CH <sub>3</sub>
30	23.0 - 24.0	CH <sub>3</sub>

Table 2: Representative <sup>1</sup>H NMR Spectroscopic Data for the Aglycone (Hosenkol C) Moiety

Proton(s)	Representative Chemical Shift (δ) ppm	Multiplicity
H-3	3.20 - 3.30	dd
H-12	5.30 - 5.40	t
Methyl Protons	0.80 - 1.30	s

Table 3: Representative NMR Data for Sugar Moieties

Position	<sup>13</sup> C Chemical Shift (δ) ppm	<sup>1</sup> H Chemical Shift (δ) ppm	Multiplicity ( <sup>1</sup> H)
Anomeric (C-1')	100.0 - 105.0	4.50 - 5.50	d
Other Sugar Carbons	60.0 - 80.0	3.20 - 4.20	m

Table 4: Mass Spectrometry Data for **Hosenkoside C**

Parameter	Value/Description
Molecular Formula	C <sub>54</sub> H <sub>88</sub> O <sub>23</sub>
Molecular Weight	1125.26 g/mol
Ionization Mode	ESI (Positive/Negative)
Key Diagnostic Ion	m/z 381 (Positive Ion Mode)
Fragmentation Pattern	The fragmentation of hosenkosides typically involves the sequential loss of sugar residues from the aglycone. Cleavage of glycosidic bonds is a primary fragmentation pathway. In positive ion mode, a key diagnostic ion for the Hosenkol C type aglycone is observed at an m/z of 381.

## Experimental Protocols

The following are detailed methodologies for the key experiments required for the isolation and structural elucidation of **Hosenkoside C**.

### 1. Isolation and Purification of **Hosenkoside C** from *Impatiens balsamina* Seeds

- Extraction:
  - Air-dried and powdered seeds of *Impatiens balsamina* are defatted with n-hexane.
  - The defatted material is then extracted with methanol (MeOH) or ethanol at room temperature.
  - The resulting extract is concentrated under reduced pressure to yield a crude extract.
- Purification:
  - The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.

- The n-butanol fraction, containing the saponins, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water.
- Further purification is achieved by repeated column chromatography on Sephadex LH-20 and reverse-phase (RP-18) silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Hosenkoside C**.

## 2. NMR Spectroscopic Analysis

- Sample Preparation: A sample of pure **Hosenkoside C** (typically 5-10 mg) is dissolved in a deuterated solvent such as pyridine-d<sub>5</sub>, methanol-d<sub>4</sub>, or DMSO-d<sub>6</sub> (0.5 mL) in an NMR tube.
- Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher).
- 1D NMR:
  - <sup>1</sup>H NMR: Standard proton NMR spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of the protons.
  - <sup>13</sup>C NMR: Proton-decoupled <sup>13</sup>C NMR spectra are obtained to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation:
  - COSY (Correlation Spectroscopy): To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling correlations, identifying neighboring protons.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between <sup>1</sup>H and <sup>13</sup>C, which is crucial for connecting different structural fragments.

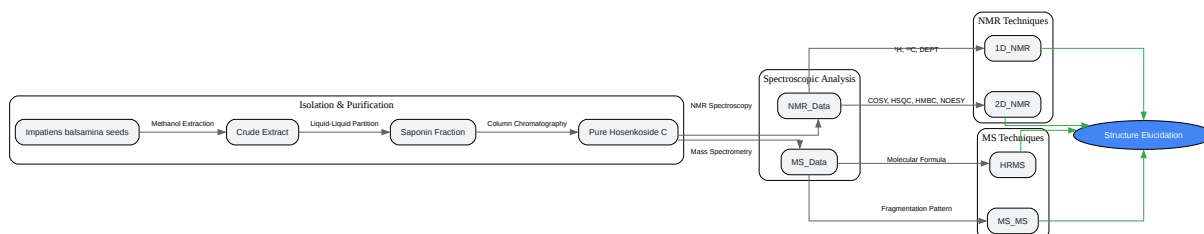
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.

### 3. Mass Spectrometric Analysis

- Sample Preparation: A dilute solution of **Hosenkoside C** is prepared in a suitable solvent (e.g., methanol).
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.
- Data Acquisition:
  - Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ( $[M+H]^+$ ,  $[M+Na]^+$ , or  $[M-H]^-$ ), which is used to confirm the molecular formula.
  - Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides information about the structure, particularly the sequence and linkage of the sugar units.

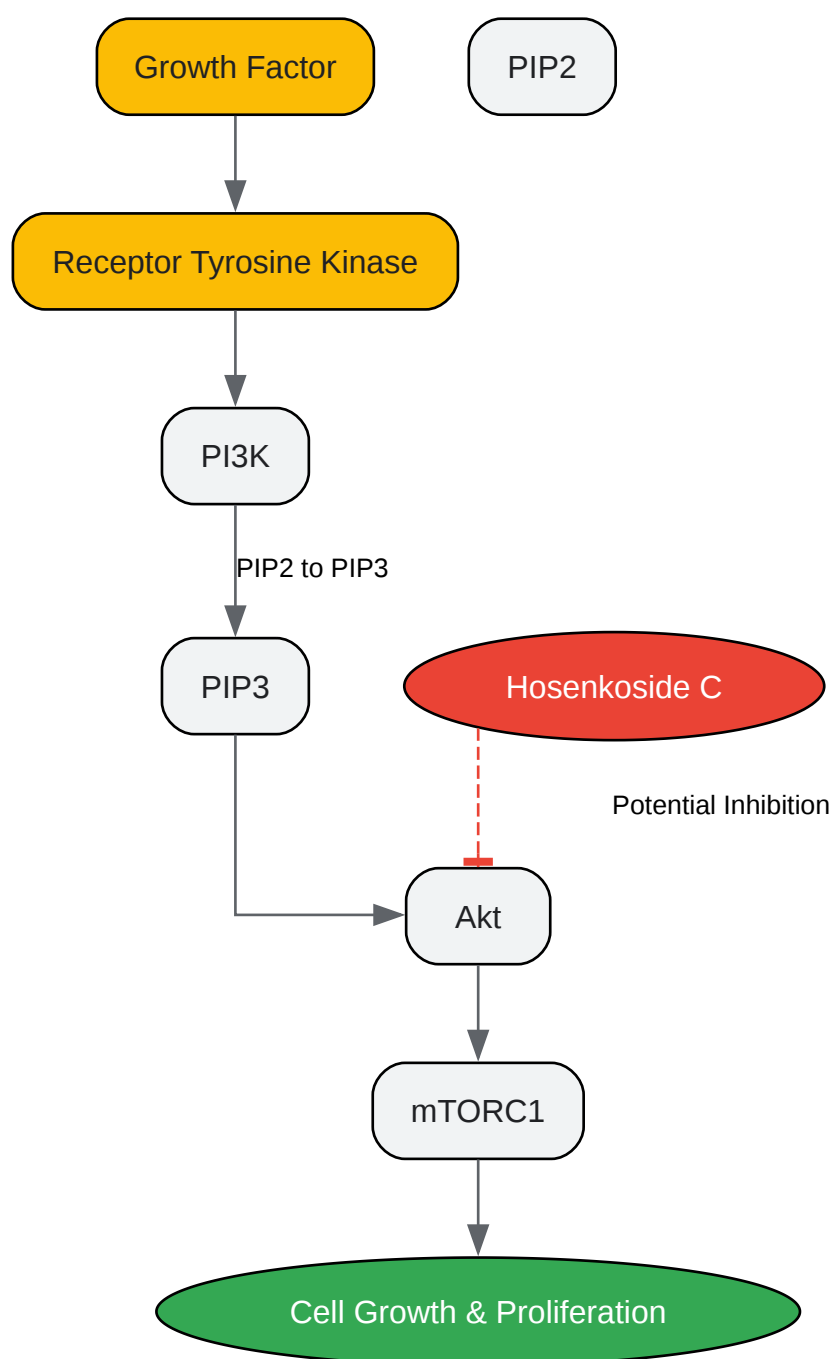
## Mandatory Visualization

The following diagrams illustrate the experimental workflow for spectroscopic analysis and potential signaling pathways that may be modulated by **Hosenkoside C**, based on the known activities of related compounds.

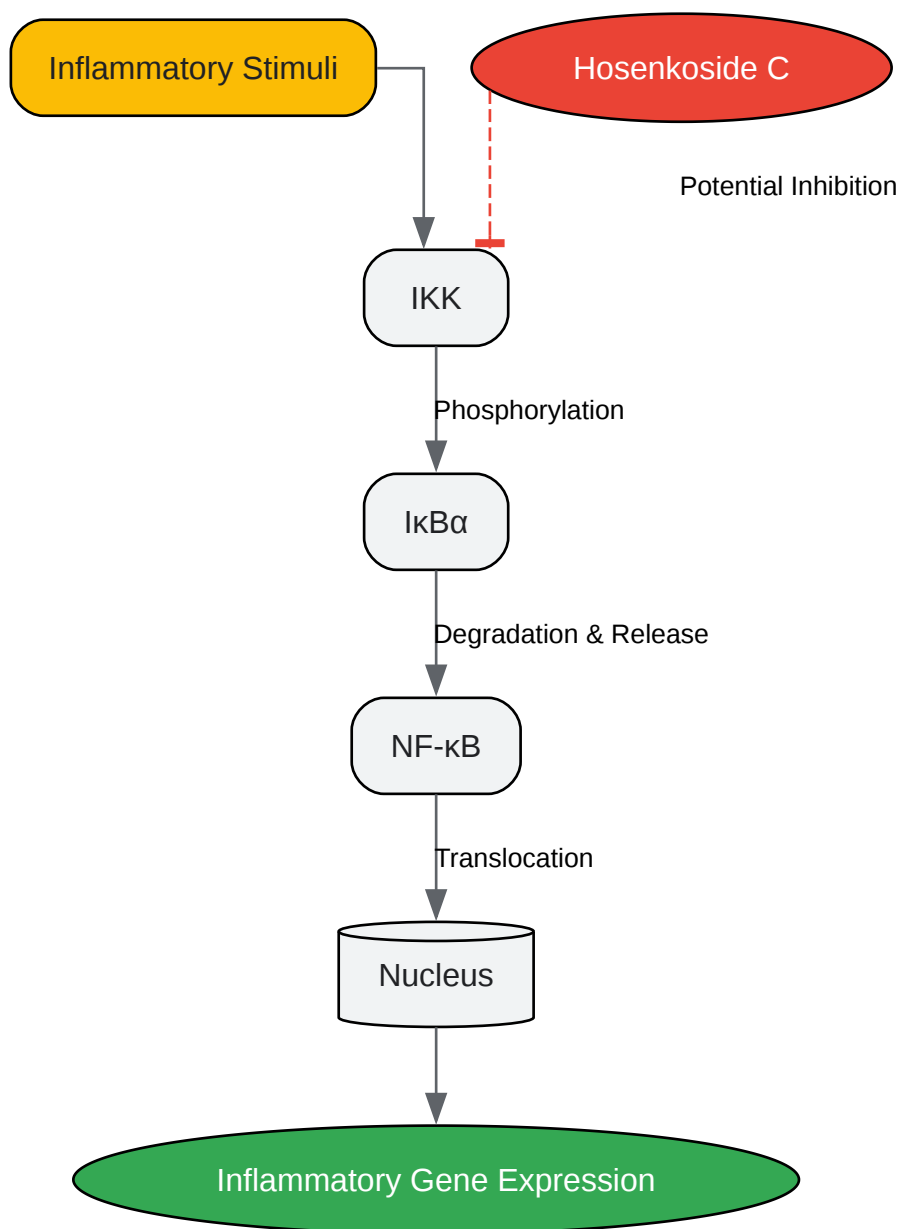


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Caption: Experimental workflow for the isolation and structural elucidation of **Hosenkoside C**.







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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)